trans-4-Chloro-2-butene-1-OL
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Overview
Description
trans-4-Chloro-2-butene-1-ol: is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to prepare trans-4-Chloro-2-butene-1-ol involves the nucleophilic substitution of 4-chloro-2-butene with a hydroxide ion. This reaction typically occurs under basic conditions, where the hydroxide ion displaces the chlorine atom, resulting in the formation of the desired alcohol.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides. For instance, the epoxide of 4-chloro-2-butene can be hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Chloro-2-butene-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Amines, thiols
Scientific Research Applications
Chemistry: trans-4-Chloro-2-butene-1-ol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving halogenated alcohols. It serves as a model compound to understand the mechanisms of enzymatic transformations.
Medicine: The compound is explored for its potential use in the synthesis of medicinal agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile building block in material science.
Mechanism of Action
The mechanism of action of trans-4-Chloro-2-butene-1-ol involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond makes it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of various substituted products.
Oxidation and Reduction: The hydroxyl group and the double bond are involved in oxidation and reduction reactions, respectively, leading to the formation of different functional groups.
Comparison with Similar Compounds
4-Chloro-2-butanol: Similar structure but lacks the double bond, resulting in different reactivity and applications.
trans-2-Butene-1-ol: Similar structure but lacks the chlorine atom, affecting its chemical behavior and uses.
4-Chloro-1-butanol: Similar structure but with the chlorine atom at a different position, leading to different reactivity patterns.
Uniqueness: trans-4-Chloro-2-butene-1-ol is unique due to the presence of both the chlorine atom and the double bond. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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